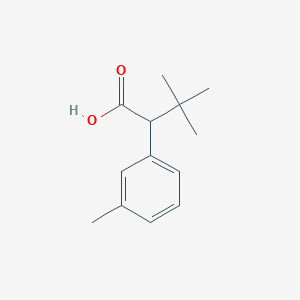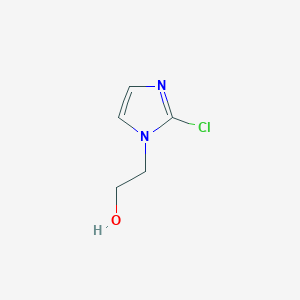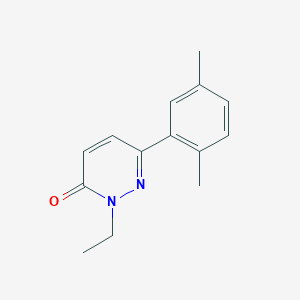![molecular formula C19H28N2O3 B2815642 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea CAS No. 2309216-29-1](/img/structure/B2815642.png)
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is a complex organic compound characterized by its unique structure, which includes an adamantane moiety and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often synthesized through a series of reactions starting from simple hydrocarbons. This may involve Friedel-Crafts alkylation and subsequent functional group transformations.
Introduction of the Furan Ring: The furan ring can be introduced through a Diels-Alder reaction or other cyclization methods.
Coupling Reactions: The final step involves coupling the adamantane derivative with the furan ring through a urea linkage. This can be achieved using reagents such as isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenating agents like bromine or chlorine can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the urea linkage may produce amines.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a drug candidate due to its unique structure and potential biological activity.
Materials Science: The adamantane moiety imparts rigidity and stability, making it useful in the design of new materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea involves its interaction with specific molecular targets. The adamantane moiety may interact with hydrophobic pockets in proteins, while the furan ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylurea: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
2,5-Dimethylfuran: Lacks the adamantane moiety, resulting in different physical and chemical properties.
Uniqueness
1-(Adamantan-1-yl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea is unique due to the combination of the adamantane and furan moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-11-3-16(12(2)24-11)17(22)10-20-18(23)21-19-7-13-4-14(8-19)6-15(5-13)9-19/h3,13-15,17,22H,4-10H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXDPZBFCBHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)NC23CC4CC(C2)CC(C4)C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methoxy-4,4,5-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2815559.png)

![N'-(2,4-difluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2815561.png)
![2-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2815562.png)

![2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2815567.png)

![9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2815571.png)


![N-(4-methylphenyl)-3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidine-1-carboxamide](/img/structure/B2815576.png)
![[(S)-amino(phenyl)methyl]phosphonicacidhydrochloride](/img/structure/B2815578.png)


